molecular formula C11H19NO5 B8099751 cis-1-(tert-Butoxycarbonyl)-4-hydroxypiperidine-3-carboxylic acid CAS No. 194795-71-6

cis-1-(tert-Butoxycarbonyl)-4-hydroxypiperidine-3-carboxylic acid

Cat. No.: B8099751
CAS No.: 194795-71-6
M. Wt: 245.27 g/mol
InChI Key: MZOSQXSHAOWJQY-SFYZADRCSA-N
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Description

cis-1-(tert-Butoxycarbonyl)-4-hydroxypiperidine-3-carboxylic acid: is a chemical compound with significant relevance in organic chemistry. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The tert-butoxycarbonyl (Boc) group is a common protecting group for amines in organic synthesis, which helps in preventing unwanted reactions during chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-1-(tert-Butoxycarbonyl)-4-hydroxypiperidine-3-carboxylic acid typically involves the protection of the amine group in piperidine with a Boc group, followed by hydroxylation and carboxylation at specific positions on the ring. The reaction conditions often include the use of bases, solvents like dichloromethane, and reagents such as Boc anhydride for the protection step .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In organic synthesis, cis-1-(tert-Butoxycarbonyl)-4-hydroxypiperidine-3-carboxylic acid is used as an intermediate for the synthesis of more complex molecules. Its protected amine group allows for selective reactions at other positions on the piperidine ring .

Biology and Medicine: This compound is used in the development of pharmaceuticals, particularly in the synthesis of piperidine-based drugs. Its structural features make it a valuable building block for designing molecules with potential therapeutic effects .

Industry: In the chemical industry, it is used in the production of fine chemicals and as a precursor for various functionalized piperidine derivatives .

Mechanism of Action

The mechanism of action of cis-1-(tert-Butoxycarbonyl)-4-hydroxypiperidine-3-carboxylic acid largely depends on its role as an intermediate in chemical reactions. The Boc group protects the amine, allowing for selective functionalization of the piperidine ring. This protection is crucial in multi-step synthesis processes, where selective deprotection can be achieved under mild acidic conditions .

Comparison with Similar Compounds

  • cis-1-(tert-Butoxycarbonyl)-3-phenylpiperidine-4-carboxylic acid
  • cis-1-(tert-Butoxycarbonyl)-3-hydroxy-pyrrolidine-2-carboxylic acid

Comparison: Compared to similar compounds, cis-1-(tert-Butoxycarbonyl)-4-hydroxypiperidine-3-carboxylic acid is unique due to its specific substitution pattern on the piperidine ring. This unique structure allows for distinct reactivity and applications in synthesis .

Properties

IUPAC Name

(3R,4S)-4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO5/c1-11(2,3)17-10(16)12-5-4-8(13)7(6-12)9(14)15/h7-8,13H,4-6H2,1-3H3,(H,14,15)/t7-,8+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZOSQXSHAOWJQY-SFYZADRCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]([C@@H](C1)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401152561
Record name rel-1-(1,1-Dimethylethyl) (3R,4S)-4-hydroxy-1,3-piperidinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401152561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194795-71-6
Record name rel-1-(1,1-Dimethylethyl) (3R,4S)-4-hydroxy-1,3-piperidinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=194795-71-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-1-(1,1-Dimethylethyl) (3R,4S)-4-hydroxy-1,3-piperidinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401152561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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